molecular formula C19H25NO2 B5174137 N-(1-adamantyl)-2-(4-methylphenoxy)acetamide

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5174137
M. Wt: 299.4 g/mol
InChI Key: GPQICROEGDMQEQ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of 1-adamantylamine: This can be achieved by the reaction of adamantane with a nitrating agent followed by reduction.

    Preparation of 4-methylphenoxyacetic acid: This involves the reaction of 4-methylphenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The final step involves the reaction of 1-adamantylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their interaction with cellular membranes and proteins. The phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-(4-chlorophenoxy)acetamide
  • N-(1-adamantyl)-2-(4-nitrophenoxy)acetamide
  • N-(1-adamantyl)-2-(4-hydroxyphenoxy)acetamide

Uniqueness

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-2-4-17(5-3-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQICROEGDMQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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